(2,2,2-Trifluoro-ethyl)-(2,4,6-trimethyl-phenyl)-iodonium triflate
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Overview
Description
(2,2,2-Trifluoro-ethyl)-(2,4,6-trimethyl-phenyl)-iodonium triflate is an organoiodine compound that has gained attention in synthetic organic chemistry due to its unique reactivity and functional group compatibility. This compound is particularly notable for its ability to introduce trifluoroethyl groups into various substrates, which can significantly alter the electronic properties and biological activity of the resulting molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoro-ethyl)-(2,4,6-trimethyl-phenyl)-iodonium triflate typically involves the reaction of (2,4,6-trimethylphenyl)iodonium salts with 2,2,2-trifluoroethylating agents under mild conditions. One common method includes the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired iodonium triflate compound with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trifluoro-ethyl)-(2,4,6-trimethyl-phenyl)-iodonium triflate is known to undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroethyl group is transferred to nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium carbonate, nucleophiles like amines and alcohols, and catalysts such as palladium complexes for coupling reactions. Typical reaction conditions involve mild temperatures (room temperature to 50°C) and organic solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from reactions involving this compound are trifluoroethylated derivatives of the nucleophiles used. These products often exhibit enhanced stability, lipophilicity, and biological activity due to the presence of the trifluoroethyl group .
Scientific Research Applications
(2,2,2-Trifluoro-ethyl)-(2,4,6-trimethyl-phenyl)-iodonium triflate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for introducing trifluoroethyl groups into organic molecules, which can modify their electronic properties and reactivity.
Medicine: It is used in medicinal chemistry for the development of new drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which (2,2,2-Trifluoro-ethyl)-(2,4,6-trimethyl-phenyl)-iodonium triflate exerts its effects involves the transfer of the trifluoroethyl group to various substrates. This transfer is facilitated by the electrophilic nature of the iodonium center, which activates the trifluoroethyl group for nucleophilic attack. The resulting trifluoroethylated products often exhibit altered electronic properties and enhanced stability due to the electron-withdrawing effect of the trifluoroethyl group .
Comparison with Similar Compounds
Similar Compounds
(2,2,2-Trifluoroethyl)benzene: Similar in structure but lacks the iodonium center, making it less reactive in certain substitution reactions.
2,2,2-Trifluoroethyl methacrylate: Used in polymer chemistry for the synthesis of fluorinated polymers, but with different reactivity and applications compared to the iodonium triflate.
Trifluoroethyl isatin ketimine: Used in organic synthesis for different types of reactions, highlighting the versatility of trifluoroethyl groups in various chemical contexts.
Uniqueness
(2,2,2-Trifluoro-ethyl)-(2,4,6-trimethyl-phenyl)-iodonium triflate is unique due to its ability to efficiently transfer the trifluoroethyl group under mild conditions, making it a valuable reagent in synthetic organic chemistry. Its high functional group tolerance and compatibility with various nucleophiles set it apart from other trifluoroethylating agents .
Properties
IUPAC Name |
2,2,2-trifluoroethyl-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3I.CHF3O3S/c1-7-4-8(2)10(9(3)5-7)15-6-11(12,13)14;2-1(3,4)8(5,6)7/h4-5H,6H2,1-3H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZWSZWUNZWCOK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]CC(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F6IO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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